molecular formula C20H22N2O3S B2900081 ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 920118-69-0

ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2900081
CAS No.: 920118-69-0
M. Wt: 370.47
InChI Key: JOJDLQBKLSNJBI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a benzodiazole derivative featuring a sulfanyl-linked 2-methylphenoxyethyl side chain and an ethyl acetate ester group.

Properties

IUPAC Name

ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJDLQBKLSNJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-methylphenoxy)acetate . This intermediate is then reacted with 2-mercaptoethylamine to introduce the thioether linkage, followed by cyclization with o-phenylenediamine to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Electrophilic Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzimidazoles, halobenzimidazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Benzodiazole vs. Benzimidazole: The target compound’s benzodiazole core differs from benzimidazole derivatives (e.g., 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole in ). Benzimidazoles contain one nitrogen atom in the six-membered ring, whereas benzodiazoles have two.
  • Benzoxazole Derivatives :
    Compounds like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide () replace the benzodiazole’s nitrogen with an oxygen atom. Benzoxazoles generally exhibit reduced basicity compared to benzodiazoles, which may lower their affinity for cationic binding pockets in enzymes or receptors .

Substituent Modifications

  • Phenoxyethyl vs. Imidazole-Ethyl Sulfanyl Groups: The target compound’s 2-methylphenoxyethyl sulfanyl group contrasts with the imidazole-ethyl sulfanyl group in ’s derivative 51. The imidazole moiety introduces a polar, aromatic heterocycle that enhances hydrogen-bonding interactions, correlating with the reported nanomolar trichomonacidal activity (IC50: 0.0698 µM). In contrast, the phenoxyethyl group offers lipophilicity, which may improve membrane permeability but reduce solubility .
  • Positional Isomerism in Phenoxy Substituents: The compound 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole () differs only in the methyl group’s position (meta vs. ortho on the phenoxy ring).
  • Ester Group Variations: The ethyl acetate ester in the target compound is structurally analogous to the ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate in . Ester groups are often metabolized to carboxylic acids in vivo, acting as prodrugs. The dimethoxyphenyl-pyrrolidinone substituent in ’s compound introduces additional hydrogen-bond acceptors, which could enhance binding to kinases or GPCRs .

Pharmacological Activity Trends

  • Antiparasitic Activity: Benzimidazole derivatives with sulfanyl-imidazole substituents (e.g., ) show superior trichomonacidal activity (IC50 < 0.1 µM) compared to metronidazole (MTZ), a first-line treatment. The target compound’s phenoxyethyl group may trade potency for improved pharmacokinetic properties, though this remains speculative without direct data .
  • Synthetic Accessibility : Solvent-free reductive amination () and hydrazide intermediate strategies () are common in synthesizing sulfanyl-linked heterocycles. The target compound’s synthesis likely follows similar pathways, but its yield and purity are undocumented in the provided evidence .

Biological Activity

Ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate, with the chemical formula C16H16N2OSC_{16}H_{16}N_2OS and a molecular weight of 284.38 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects and potential therapeutic applications.

PropertyValue
Chemical FormulaC₁₆H₁₆N₂OS
Molecular Weight284.38 g/mol
IUPAC Name2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzodiazole
PubChem CID1713996
AppearancePowder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a benzodiazole moiety often exhibit significant biological activities, including:

In Vitro Studies

A study conducted on various cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations. The IC50 values varied depending on the cell type, indicating selective toxicity which could be beneficial for targeting cancer cells while sparing normal cells.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. Observations indicated:

  • Anti-inflammatory Effects : In models of induced inflammation, administration of the compound resulted in reduced edema and inflammatory markers.
  • Analgesic Activity : Behavioral assays suggested that the compound could reduce pain responses in animal models, similar to known analgesics.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed moderate inhibitory activity with minimum inhibitory concentration (MIC) values indicating potential as an antimicrobial agent.

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